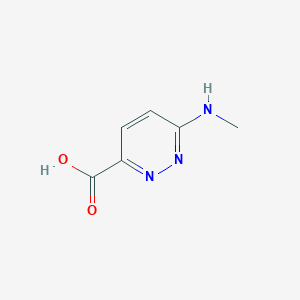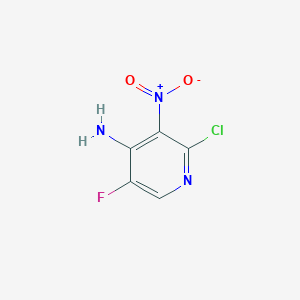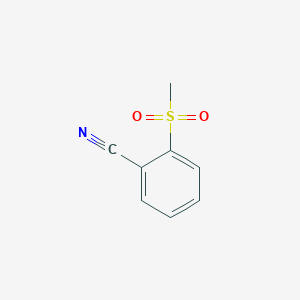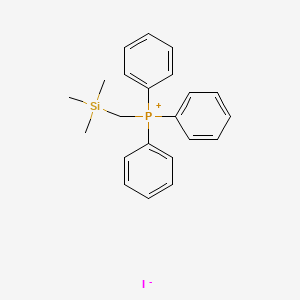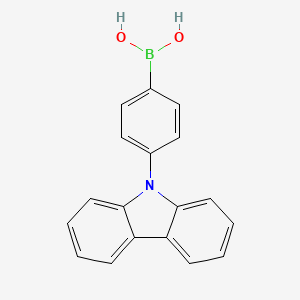
(4-(9H-Carbazol-9-yl)phenyl)boronic acid
Overview
Description
(4-(9H-Carbazol-9-yl)phenyl)boronic acid:
Mechanism of Action
Target of Action
Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
It’s worth noting that boronic acids, such as this compound, can form reversible covalent complexes with proteins, enzymes, and other biological molecules, which can lead to changes in their function .
Biochemical Pathways
Boronic acids are known to be involved in a variety of biochemical processes due to their ability to interact with various biological targets .
Pharmacokinetics
The bioavailability of boronic acids is generally influenced by factors such as their solubility, stability, and the presence of transporters in the body .
Result of Action
The interaction of boronic acids with biological targets can lead to changes in cellular processes and functions .
Action Environment
The action, efficacy, and stability of “(4-(9H-Carbazol-9-yl)phenyl)boronic acid” can be influenced by various environmental factors . These may include pH, temperature, and the presence of other molecules that can interact with boronic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(9H-Carbazol-9-yl)phenyl)boronic acid can be achieved through several methods. One common approach involves the reaction of 9-(4-bromophenyl)carbazole with triisopropyl borate in the presence of a palladium catalyst . The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronic acid derivative.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(4-(9H-Carbazol-9-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki Coupling Reaction: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst and a base.
Sonogashira Coupling Reaction: This reaction involves the coupling of the boronic acid with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst, resulting in the formation of substituted alkynes.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Such as toluene, ethanol, or dimethylformamide.
Major Products
The major products formed from these reactions are typically biaryl compounds, substituted alkenes, and substituted alkynes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, (4-(9H-Carbazol-9-yl)phenyl)boronic acid is widely used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions. It is also employed in the synthesis of complex organic molecules and materials .
Biology and Medicine
In biological and medical research, this compound is used in the development of fluorescent probes and sensors. Its unique structural properties allow it to interact with various biological molecules, making it useful in imaging and diagnostic applications .
Industry
In the industrial sector, this compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics. Its ability to form stable conjugated systems makes it valuable in the development of advanced electronic devices .
Comparison with Similar Compounds
Similar Compounds
(4-(9H-Carbazol-9-yl)phenyl)boronic acid pinacol ester: This compound is similar in structure but contains a pinacol ester group instead of a boronic acid group.
9-(4-bromophenyl)carbazole: This compound is a precursor in the synthesis of this compound.
Uniqueness
What sets this compound apart from similar compounds is its versatility in various coupling reactions and its applications in both organic synthesis and industrial processes. Its ability to form stable conjugated systems makes it particularly valuable in the development of advanced materials and electronic devices .
Properties
IUPAC Name |
(4-carbazol-9-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BNO2/c21-19(22)13-9-11-14(12-10-13)20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-12,21-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAVTCVHDMOQTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C42)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630816 | |
| Record name | [4-(9H-Carbazol-9-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
419536-33-7 | |
| Record name | [4-(9H-Carbazol-9-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(9H-Carbazol-9-yl)phenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Sodium ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B1592538.png)
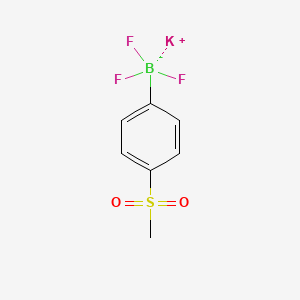
![1H-Imidazo[4,5-c]pyridin-2-amine](/img/structure/B1592542.png)
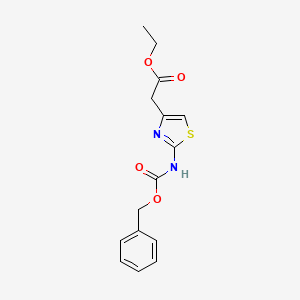
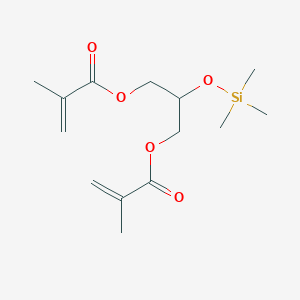
![Iodonium, (4-methylphenyl)[4-(2-methylpropyl)phenyl]-, hexafluorophosphate(1-)](/img/structure/B1592545.png)
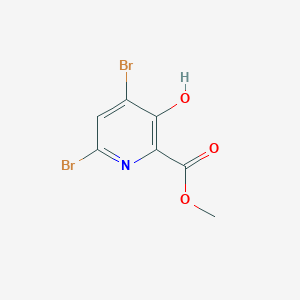

![1-[(2'-Methoxyethyl)amino]-2-nitro-4-[di-(2'-hydroxyethyl)amino]benzene](/img/structure/B1592550.png)
